molecular formula C24H19FN2O5S B2769288 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide CAS No. 554407-64-6

3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide

Cat. No.: B2769288
CAS No.: 554407-64-6
M. Wt: 466.48
InChI Key: WDUAXRGBOAYVNU-UHFFFAOYSA-N
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Description

3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide is a complex organic compound with a molecular weight of 466.49 g/mol It is characterized by its unique structure, which includes an ethoxymethylidene group, a dioxoisoquinolinyl moiety, and a fluorophenyl benzenesulfonamide group

Preparation Methods

The synthesis of 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethoxymethylidene group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The dioxoisoquinolinyl moiety can be reduced to form dihydro derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylidene group and the dioxoisoquinolinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The fluorophenyl benzenesulfonamide group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar compounds to 3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-(2-fluorophenyl)benzene-1-sulfonamide include:

  • 3-[(4E)-4-(methoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide
  • 3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-chlorophenyl)benzenesulfonamide

These compounds share similar structural features but differ in the substituents on the isoquinolinyl and phenyl rings. The unique combination of the ethoxymethylidene group and the fluorophenyl benzenesulfonamide moiety in the target compound provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c1-2-32-15-20-18-10-3-4-11-19(18)23(28)27(24(20)29)16-8-7-9-17(14-16)33(30,31)26-22-13-6-5-12-21(22)25/h3-15,26H,2H2,1H3/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUAXRGBOAYVNU-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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